tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride
Description
tert-Butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate hydrochloride (CAS: 2702615-19-6) is a heterocyclic building block with a molecular formula of C₁₀H₁₈N₂O₂·HCl and a molecular weight of 234.7 g/mol . It features a spirocyclic system comprising a 5-azaspiro[2.3]hexane core, where one ring is a three-membered cyclopropane fused to a six-membered piperidine-like ring. The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is commercially available with a purity of ≥97% and is typically stored at room temperature .
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-7-4-10(7)5-11-6-10;/h7,11H,4-6H2,1-3H3,(H,12,13);1H |
InChI Key |
DLHOCQNOGKASMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from azaspiro[2.3]hexane derivatives or related cyclopropyl-containing compounds. The overall synthetic strategy involves:
- Formation of imines from ketones and amines.
- Subsequent nucleophilic addition reactions.
- Halogenation and ring functionalization.
- Protection group manipulation (e.g., tert-butyl carbamate introduction).
- Final conversion to hydrochloride salt for stability and handling.
This approach is designed for scalability and robustness, suitable for multigram synthesis.
Detailed Synthetic Procedure
The preparation method can be summarized in the following key steps, adapted and optimized from recent literature on spirocyclic pyrrolidine synthesis and azaspiro compound preparation:
| Step | Description | Conditions and Reagents | Outcome/Yield |
|---|---|---|---|
| 1 | Reflux ketone with benzylamine in dry toluene using a Dean–Stark apparatus to form imine intermediate | Ketone (1.0 mol), benzylamine (1.0 mol), toluene (1500 mL), reflux for 1 hour, water removal by Dean–Stark | Imine obtained in nearly quantitative yield |
| 2 | Addition of allylmagnesium chloride to imine in THF at low temperature | Allylmagnesium chloride (2 M in THF, 0.5 mol), THF solvent, temperature below −15 °C, then warm to RT overnight | Product yield >90% |
| 3 | Halogenation and ring functionalization via bromination and acidic treatment | 48% aq HBr (0.95 mol), Br2 (1 mol), CH2Cl2 solvent, temperature below 25 °C, followed by triethylamine addition | Brominated intermediate formed with ~90% purity |
| 4 | Reduction of brominated intermediate using lithium aluminum hydride (LiAlH4) | LiAlH4 (2 mol), THF solvent, 0 °C to RT, stirring for 72 h | Final azaspiro compound obtained, purified by distillation |
Protection and Salt Formation
The carbamate protecting group (tert-butyl carbamate) is introduced typically via reaction with di-tert-butyl dicarbonate (Boc2O) to protect the amine functionality, followed by hydrochloride salt formation to enhance compound stability and solubility for handling and storage.
Analytical Data and Purity
The synthesized compound is characterized by standard spectroscopic and chromatographic methods:
| Analysis Technique | Data/Result |
|---|---|
| ^1H NMR (DMSO-d6, 400 MHz) | Signals consistent with azaspiro ring and tert-butyl carbamate group |
| ^13C NMR | Chemical shifts confirming spirocyclic structure and carbamate carbonyl |
| LCMS (Positive mode) | Molecular ion peak at m/z consistent with C10H19N2O2 (plus H) |
| Purity | Typically >90% after workup; further purified by flash chromatography if needed |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Imine Formation | Ketone + benzylamine, toluene, reflux, Dean–Stark | Nearly quantitative yield | ~100% |
| 2 | Nucleophilic Addition | Allylmagnesium chloride, THF, −15 °C to RT | >90% yield, mild conditions | >90% |
| 3 | Halogenation | 48% HBr aq, Br2, CH2Cl2, triethylamine | One-pot, robust for scale-up | ~90% purity |
| 4 | Reduction | LiAlH4, THF, 0 °C to RT, 72 h | Careful quenching required | High purity product |
| 5 | Protection & Salt Formation | Boc2O for carbamate, HCl for salt formation | Stabilizes amine, facilitates use | Isolated as hydrochloride |
Chemical Reactions Analysis
Types of Reactions: tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
It appears that tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride is a chemical compound with potential applications in scientific research, particularly as a building block in the synthesis of other molecules . Due to the limited information available in the search results, a comprehensive article with detailed data tables and case studies cannot be composed. However, the available information can be synthesized to provide a foundational understanding.
tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride:
- Chemical Properties:
- Synonyms: 2-(Boc-amino)-5-azaspiro[2.3]hexane HCl
- IUPAC Name: tert-butyl (5-azaspiro[2.3]hexan-1-yl)carbamate hydrochloride
- SMILES: CC(C)(C)OC(=O)NC1CC12CNC2.[H]Cl
- Building Block: It is categorized as a heterocyclic building block .
- Potential Applications:
Safety and Regulations
This chemical is strictly for professional use in manufacturing, research labs, and industrial applications . It is not available for use by consumers, medical facilities, pharmacies, or veterinarians, and orders are verified before shipment .
Additional compounds
Mechanism of Action
The mechanism of action of tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Ring Strain: The [2.3]hexane system exhibits significant ring strain due to the cyclopropane moiety, which may influence reactivity and synthetic utility compared to larger spiro systems (e.g., [3.5]nonane) .
Molecular Weight: Larger spiro systems (e.g., [3.5]nonane) have higher molecular weights, which may impact pharmacokinetic properties like membrane permeability .
Physicochemical Properties
- Purity : The target compound is available at ≥97% purity (Aladdin Scientific), whereas analogs like JT-5143 (Combi-Blocks) are offered at 95% purity, indicating variability in commercial quality .
- Storage : Most spiro carbamates require room-temperature storage, but the 5-oxa derivative (CAS: 2725790-80-5) necessitates refrigeration at 2–8°C .
Biological Activity
tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride, with the CAS number 2702615-19-6, is a heterocyclic compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound functions primarily as a cell adhesion inhibitor, affecting the interaction between cells and the extracellular matrix. It acts as an antagonist to VLA-4 and α4β7 integrins, which are crucial for leukocyte adhesion and migration. This inhibition may play a significant role in preventing inflammatory responses and autoimmune diseases .
In Vitro Studies
Research indicates that tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride demonstrates significant activity against various cell lines. Notably, it has shown efficacy in:
- Cell Proliferation Inhibition : Studies have reported a reduction in the proliferation of cancer cell lines when treated with this compound.
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in malignant cells, suggesting potential use in cancer therapy .
In Vivo Studies
Animal model studies have indicated that administration of this compound can lead to:
- Reduced Tumor Growth : In models of breast cancer, significant tumor size reduction was observed following treatment with tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride.
- Anti-inflammatory Effects : The compound exhibited a decrease in inflammatory markers in models of induced inflammation, supporting its potential use in treating inflammatory diseases .
Case Studies
-
Case Study on Cancer Treatment :
- Objective : To evaluate the anti-cancer properties of tert-butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride.
- Methodology : Mice were administered varying doses of the compound over four weeks.
- Results : A dose-dependent reduction in tumor volume was observed, along with increased apoptosis markers in tumor tissues.
- Case Study on Inflammatory Diseases :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 234.72 g/mol |
| CAS Number | 2702615-19-6 |
| Purity | ≥ 97% |
| Biological Activity | Cell adhesion inhibition, apoptosis induction |
| Therapeutic Applications | Cancer treatment, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
